molecular formula C5H6BrF2N3O2S B2861011 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide CAS No. 1946822-82-7

5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide

Cat. No. B2861011
CAS RN: 1946822-82-7
M. Wt: 290.08
InChI Key: IRZUVINFRLJLSW-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide is a chemical compound . It is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For instance, 4-bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can be analyzed using various techniques. Information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be obtained .

Mechanism of Action

The mechanism of action of pyrazole derivatives can be diverse, depending on their pharmacological effects. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain compound .

Future Directions

Pyrazole derivatives, including 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide, have shown potential in various pharmacological applications . Future research could focus on optimizing their therapeutic activity with fewer adverse effects . Further studies could also explore their potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF2N3O2S/c6-5-3(14(9,12)13)1-10-11(5)2-4(7)8/h1,4H,2H2,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZUVINFRLJLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)N)Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide

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